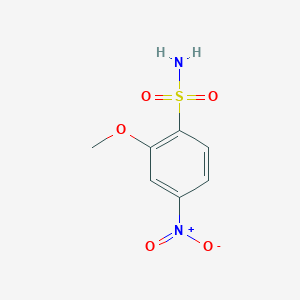

2-Methoxy-4-nitrobenzenesulfonamide

Description

Properties

IUPAC Name |

2-methoxy-4-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O5S/c1-14-6-4-5(9(10)11)2-3-7(6)15(8,12)13/h2-4H,1H3,(H2,8,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDPBJHBJQTTZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-nitrobenzenesulfonamide typically involves the nitration of 2-methoxybenzenesulfonamide. The reaction is carried out using a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4-position of the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can undergo oxidation reactions, although these are less common.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products

Reduction: 2-Methoxy-4-aminobenzenesulfonamide.

Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.

Scientific Research Applications

2-Methoxy-4-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the design of sulfonamide-based drugs.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of sulfonamides are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 2-methoxy-4-nitrobenzenesulfonamide with structurally related compounds:

Table 1: Structural and Functional Comparison

Electronic and Functional Group Impact

- Nitro vs. Amino Groups: The nitro group (-NO₂) in this compound is strongly electron-withdrawing, enhancing electrophilic character and hydrogen-bond acceptor capacity, critical for enzyme active-site interactions .

- Chloro Substituents : The addition of a chloro group at C5 (as in CID 3046704) increases molecular weight and lipophilicity, likely improving membrane permeability but reducing aqueous solubility .

- Methoxy Positioning : Moving the methoxy group from the benzene ring (C2 in this compound) to an ethyl side chain (N-(2-methoxyethyl)-4-nitrobenzenesulfonamide) reduces steric hindrance and may enhance solubility .

Physicochemical Properties

- Solubility : N-(2-methoxyethyl)-4-nitrobenzenesulfonamide () demonstrates higher solubility in polar solvents compared to the parent compound due to its flexible methoxyethyl side chain .

- Stability: The nitro group in this compound may confer stability under acidic conditions, whereas amino-substituted analogs (e.g., 4-amino-2-methoxybenzenesulfonamide) could be prone to oxidation .

Biological Activity

2-Methoxy-4-nitrobenzenesulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound features a sulfonamide group attached to a benzene ring, with methoxy and nitro substituents at the 2- and 4-positions, respectively. The unique structural configuration contributes significantly to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is CHNOS. The presence of the methoxy (-OCH₃) and nitro (-NO₂) groups enhances its solubility and biological activity compared to other sulfonamides. This compound can undergo various chemical reactions, including nucleophilic substitutions and reductions, which play a role in its biological interactions.

Antimicrobial Properties

Research indicates that sulfonamide compounds, including this compound, exhibit significant antimicrobial activity . They primarily act by inhibiting bacterial dihydropteroate synthase, an essential enzyme in folate biosynthesis. This mechanism is crucial for bacterial growth and survival, making these compounds valuable in the development of new antibiotics .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound Name | Activity Type | Mechanism of Action |

|---|---|---|

| This compound | Antibacterial | Inhibition of dihydropteroate synthase |

| 4-Nitrobenzenesulfonamide | Antimicrobial | Similar to above |

| 2-Amino-4-nitrophenylsulfonamide | Antibacterial | Folate pathway inhibition |

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown potential anticancer activity . Studies have suggested that it may inhibit cancer cell proliferation through various mechanisms, including the disruption of metabolic pathways in cancer cells .

Case Study: Anticancer Activity Evaluation

A study assessing the anticancer properties of novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids found that compounds similar to this compound exhibited significant cytotoxicity against cancer cell lines with low IC₅₀ values (e.g., <10 µg/mL), indicating strong potential for further development as anticancer agents .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinity of this compound to various biological targets. These studies suggest effective binding interactions with enzymes involved in bacterial metabolism and cancer cell proliferation pathways .

Table 2: Molecular Docking Results

| Target Protein | Binding Affinity (kcal/mol) | Remarks |

|---|---|---|

| Dihydropteroate Synthase | -9.5 | Strong interaction indicating high efficacy |

| Cancer Cell Proliferation Enzyme | -8.7 | Promising for anticancer drug development |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-methoxy-4-nitrobenzenesulfonamide with high purity?

- Methodological Answer : The synthesis typically begins with functionalized benzenesulfonyl chloride derivatives. For example, sulfonylation of 2-methoxy-4-nitrobenzene with chlorosulfonic acid yields the sulfonyl chloride intermediate, which is subsequently treated with ammonia or amines under basic conditions (e.g., sodium bicarbonate) in solvents like dichloromethane. Purification via recrystallization or column chromatography ensures high purity (>95%) .

Q. How do the methoxy and nitro substituents at positions 2 and 4 influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-donating methoxy group at position 2 increases electron density in the aromatic ring, while the electron-withdrawing nitro group at position 4 creates a polarized electronic environment. This combination enhances electrophilic substitution reactivity at specific positions and stabilizes intermediates in nucleophilic reactions. Computational studies (e.g., DFT) can quantify these effects by analyzing frontier molecular orbitals and partial charge distribution .

Q. What standard analytical techniques are used to confirm the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks (e.g., methoxy protons at ~3.8 ppm, aromatic protons in nitro-substituted regions).

- HPLC : Quantifies purity using reverse-phase columns with UV detection at 254 nm.

- X-ray Crystallography : Resolves bond lengths and angles (e.g., S–N bond ~1.63 Å, O–S–O angles ~117–120°) to confirm stereoelectronic properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands) for this compound derivatives?

- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:

- Variable-Temperature NMR : Identifies conformational exchange broadening.

- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons unambiguously.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion integrity. Cross-referencing with crystallographic data (e.g., CCDC entries) validates structural hypotheses .

Q. What strategies are effective for designing this compound derivatives to study structure-activity relationships (SAR) in enzyme inhibition?

- Methodological Answer :

- Bioisosteric Replacement : Substitute the nitro group with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) to modulate binding affinity.

- Positional Scanning : Synthesize analogs with methoxy/nitro groups at alternate positions (e.g., 3-methoxy-5-nitro) to map steric and electronic tolerance in active sites.

- Molecular Docking : Use software like AutoDock to predict interactions with target enzymes (e.g., carbonic anhydrase) and guide synthetic prioritization .

Q. How can computational methods predict the solubility and stability of this compound under varying pH conditions?

- Methodological Answer :

- pK Prediction Tools : Software like MarvinSketch estimates sulfonamide protonation states (pK ~10–12 for sulfonamide NH).

- Molecular Dynamics (MD) Simulations : Model solvation shells in aqueous/organic mixtures to predict solubility trends.

- Forced Degradation Studies : Expose the compound to acidic/basic conditions (e.g., 0.1 M HCl/NaOH) and monitor decomposition via LC-MS .

Q. What role does this compound play in multi-step syntheses of complex heterocycles?

- Methodological Answer : The sulfonamide group acts as a directing group in transition-metal-catalyzed C–H activation (e.g., Pd-mediated arylation). For example, coupling with alkynes via Sonogashira reactions generates benzofused sulfonamides. The nitro group can be reduced to an amine for subsequent functionalization (e.g., diazotization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.